molecular formula C6H7N3O3 B3348201 4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide CAS No. 15828-09-8

4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide

Cat. No.: B3348201
CAS No.: 15828-09-8
M. Wt: 169.14 g/mol
InChI Key: RIJYZDBGANXPOK-UHFFFAOYSA-N
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Description

4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its pyridine ring structure, which is substituted with amino, hydroxy, and oxo groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the target compound . The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-quinolinecarboxamide
  • 4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyrimidinecarboxamide
  • 4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridazinecarboxamide

Uniqueness

4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

4-amino-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-2-1-3(10)9-6(12)4(2)5(8)11/h1H,(H2,8,11)(H4,7,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJYZDBGANXPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(NC1=O)O)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198187
Record name 4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15828-09-8
Record name 4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15828-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide
Reactant of Route 2
4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide
Reactant of Route 3
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4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide
Reactant of Route 4
4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide
Reactant of Route 5
4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide
Reactant of Route 6
4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide

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